![molecular formula C21H18N2O2S B2401812 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207041-91-5](/img/structure/B2401812.png)
7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one, also known as MPTP, is a chemical compound that has been extensively studied for its potential pharmacological applications. MPTP is a member of the thieno[3,2-d]pyrimidin-4(3H)-one family, which has been shown to possess a wide range of biological activities.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one involves the synthesis of the thieno[3,2-d]pyrimidine ring system followed by the introduction of the 4-methylphenyl and 2-phenoxyethyl substituents.
Starting Materials
2-aminothiophene, ethyl acetoacetate, 4-methylbenzaldehyde, 2-phenoxyethanol, sodium ethoxide, acetic anhydride, sulfuric acid, sodium nitrite, hydrochloric acid, sodium hydroxide, potassium carbonate, acetonitrile, ethanol, diethyl ethe
Reaction
Step 1: Synthesis of ethyl 2-(2-thienyl)acetate by reacting 2-aminothiophene with ethyl acetoacetate in the presence of sodium ethoxide., Step 2: Cyclization of ethyl 2-(2-thienyl)acetate to form thieno[3,2-d]pyrimidine in the presence of sulfuric acid., Step 3: Nitration of thieno[3,2-d]pyrimidine with sodium nitrite and hydrochloric acid to form 4-nitrothieno[3,2-d]pyrimidine., Step 4: Reduction of 4-nitrothieno[3,2-d]pyrimidine to 4-aminothieno[3,2-d]pyrimidine using sodium hydroxide and ethanol., Step 5: Protection of the amino group in 4-aminothieno[3,2-d]pyrimidine with acetic anhydride to form N-acetyl-4-aminothieno[3,2-d]pyrimidine., Step 6: Alkylation of N-acetyl-4-aminothieno[3,2-d]pyrimidine with 4-methylbenzaldehyde in the presence of potassium carbonate and acetonitrile to form 7-(4-methylphenyl)-4-aminothieno[3,2-d]pyrimidine., Step 7: Reduction of the nitro group in 2-phenoxyethanol to form 2-phenoxyethylamine using sodium borohydride., Step 8: Alkylation of 2-phenoxyethylamine with 7-(4-methylphenyl)-4-aminothieno[3,2-d]pyrimidine in the presence of potassium carbonate and acetonitrile to form 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidine., Step 9: Oxidation of the sulfur atom in 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidine to form 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one using hydrogen peroxide and acetic acid., Step 10: Purification of the final product using column chromatography with a solvent system of ethanol and diethyl ether.
科学研究应用
7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one has been extensively studied for its potential pharmacological applications. It has been shown to possess potent antitumor activity against a variety of cancer cell lines. 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one has also been shown to possess anti-inflammatory, analgesic, and antipyretic activities. In addition, 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one has been reported to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's disease.
作用机制
The mechanism of action of 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, it has been reported that 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one inhibits the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. Therefore, the inhibition of cyclooxygenase enzymes by 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one may account for its anti-inflammatory, analgesic, and antipyretic activities.
生化和生理效应
7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one has also been shown to reduce inflammation by inhibiting the production of prostaglandins. In addition, 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one has been reported to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one has several advantages for lab experiments. It is easy to synthesize and has been extensively studied for its potential pharmacological applications. However, 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one has some limitations as well. It is a relatively unstable compound and can decompose over time. Therefore, it is important to store 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one properly to maintain its stability.
未来方向
There are several future directions for the study of 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one. One potential direction is the development of 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives with improved pharmacological properties. Another direction is the investigation of the mechanism of action of 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one in more detail. This could lead to the identification of new targets for drug development. Additionally, the potential use of 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one for the treatment of neurodegenerative diseases such as Parkinson's disease should be further explored.
Conclusion
In conclusion, 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has been extensively studied for its potential pharmacological applications. It possesses potent antitumor activity, anti-inflammatory, analgesic, and antipyretic activities, and a neuroprotective effect. 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one, including the development of 7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives with improved pharmacological properties and the investigation of its mechanism of action in more detail.
属性
IUPAC Name |
7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-15-7-9-16(10-8-15)18-13-26-20-19(18)22-14-23(21(20)24)11-12-25-17-5-3-2-4-6-17/h2-10,13-14H,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYZYQSIULAJFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CCOC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

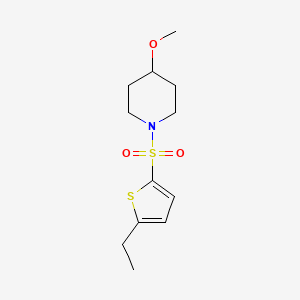

![1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2401736.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2401737.png)
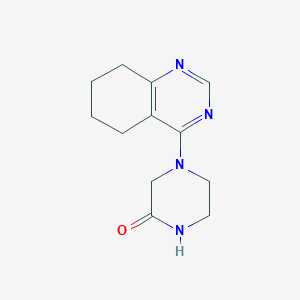
![3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2401740.png)
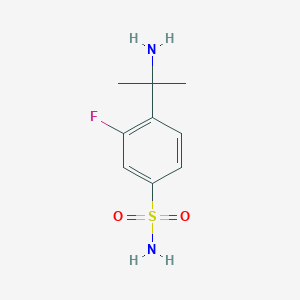
![N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2401746.png)
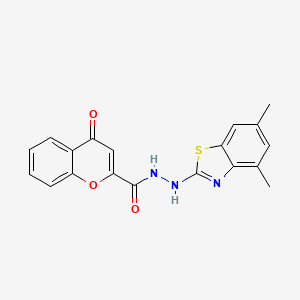
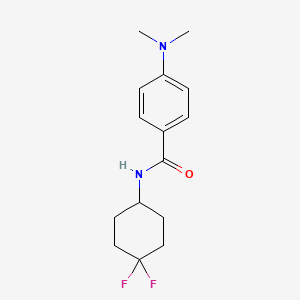
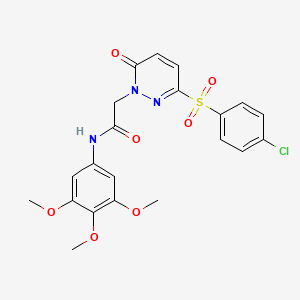
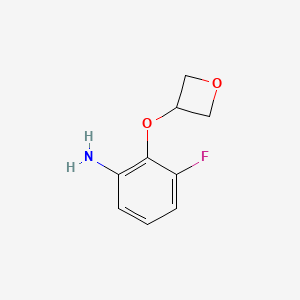
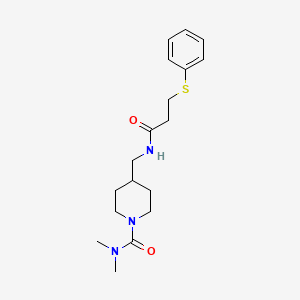
![6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2401752.png)